molecular formula C18H18N2O2 B5843264 2-methyl-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide CAS No. 6397-29-1

2-methyl-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide

Cat. No. B5843264
CAS RN: 6397-29-1
M. Wt: 294.3 g/mol
InChI Key: FWEQCTNIRNXISO-UHFFFAOYSA-N
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Description

2-methyl-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 325.4 g/mol. This compound is also known by its chemical name, MBZP, and has been the subject of numerous studies to understand its properties and potential applications.

Mechanism of Action

The mechanism of action of MBZP is not well understood, but studies have suggested that it acts by modulating the activity of gamma-aminobutyric acid (GABA) receptors in the brain. GABA is an inhibitory neurotransmitter that regulates the activity of neurons in the brain. By modulating GABA receptors, MBZP can reduce the excitability of neurons and prevent seizures.
Biochemical and Physiological Effects:
MBZP has been shown to have several biochemical and physiological effects. Studies have shown that it can increase the levels of GABA in the brain, which can reduce the excitability of neurons and prevent seizures. It has also been shown to increase the levels of serotonin and dopamine in the brain, which can improve mood and reduce anxiety.

Advantages and Limitations for Lab Experiments

MBZP has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also soluble in organic solvents, which makes it easy to dissolve in different solutions. However, one of the limitations of MBZP is that its mechanism of action is not well understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for the study of MBZP. One of the significant directions is to understand its mechanism of action better. This will help in designing experiments to study its effects and potential applications. Another direction is to evaluate its efficacy in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, the synthesis of analogs of MBZP can be explored to improve its pharmacological properties.

Synthesis Methods

The synthesis of MBZP involves the condensation of 6-methyl-2-benzoxazolinone with 4-bromoacetophenone, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the reaction of the intermediate with 2-methylpropanoyl chloride. This synthesis method has been reported in several studies and has been optimized to improve the yield of MBZP.

Scientific Research Applications

MBZP has been extensively studied for its potential applications in various fields. One of the significant applications of MBZP is in the field of medicinal chemistry, where it has been evaluated for its pharmacological properties. Studies have shown that MBZP has potent anticonvulsant activity and can be used in the treatment of epilepsy. It has also been evaluated for its antidepressant and anxiolytic effects.

properties

IUPAC Name

2-methyl-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-11(2)17(21)19-14-7-5-13(6-8-14)18-20-15-9-4-12(3)10-16(15)22-18/h4-11H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWEQCTNIRNXISO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40981384
Record name 2-Methyl-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40981384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6397-29-1
Record name 2-Methyl-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40981384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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